1-(Furan-2-yl)-3,3-dimethylbutan-1-amine
Description
Significance of Furan (B31954) Derivatives as Synthons in Heterocyclic Chemistry
Furan and its derivatives are highly esteemed as synthons, or synthetic building blocks, in the realm of heterocyclic chemistry. acs.orgnih.gov The furan ring is an electron-rich aromatic system that can engage in a variety of chemical transformations. wikipedia.org Its capacity to undergo dearomatization reactions under relatively mild conditions renders it especially useful in the synthesis of a broad spectrum of other cyclic and acyclic compounds. acs.org
The reactivity of the furan nucleus enables its conversion into other heterocyclic systems, such as pyrroles, thiophenes, and pyridazines, through ring-transformation reactions. Moreover, the furan ring can function as a diene in Diels-Alder reactions, offering a potent tool for the construction of intricate polycyclic systems. wikipedia.org The versatility of furan derivatives is further amplified by the ease with which they can be functionalized at different positions on the ring. nih.gov Prevalent synthetic methods for preparing furan derivatives include the Paal-Knorr synthesis and the Feist-Benary synthesis. numberanalytics.comwikipedia.org
Table 1: Properties of Furan
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄O |
| Molar Mass | 68.07 g/mol |
| Boiling Point | 31.3 °C |
| Density | 0.936 g/cm³ |
| Aromaticity | Aromatic |
This data is for the parent compound, furan. numberanalytics.com
Role of Branched Alkyl Amines in Organic Transformations
Branched alkyl amines constitute a pivotal class of organic compounds that are fundamental to numerous organic transformations and are widespread in a vast array of biologically active molecules. nih.gov The steric hindrance imparted by the branched alkyl groups can steer the stereochemical outcome of reactions, making them valuable as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net The presence of branching near the nitrogen atom can also modulate the basicity and nucleophilicity of the amine, which consequently influences its reactivity in various chemical processes.
The synthesis of α-branched amines is a prominent area of research in organic chemistry. nih.gov Conventional methods for their preparation frequently involve the addition of organometallic reagents to imines. nih.gov Nevertheless, modern synthetic strategies are perpetually being refined to enhance efficiency and selectivity. These encompass transition-metal-catalyzed hydroamination and C-H activation/amination reactions. organic-chemistry.org The development of modular and efficient methods for the synthesis of branched alkyl amines is crucial for the advancement of medicinal chemistry and materials science. rsc.org
Conceptual Framework for the Design and Synthesis of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine
The design of this compound amalgamates the key characteristics of a furan synthon and a branched alkyl amine. The furan-2-yl group offers a versatile handle for subsequent chemical modifications, while the 3,3-dimethylbutylamine (B107103) portion introduces a sterically demanding and lipophilic substituent. The neopentyl-like structure of the 3,3-dimethylbutyl group is of particular interest owing to its impact on the conformational properties and metabolic stability of molecules.
A conceptual synthetic pathway to this compound could employ several established methodologies in organic synthesis. One potential route is the reductive amination of a suitable furan-containing ketone, 2-(3,3-dimethylbutanoyl)furan. This would entail the reaction of the ketone with an ammonia (B1221849) source, such as ammonia itself or a protected variant, to generate an intermediate imine, which is subsequently reduced to the desired primary amine.
Another viable synthetic strategy is the addition of a 3,3-dimethylbutyl organometallic reagent (for instance, a Grignard or organolithium reagent) to a furan-2-carboxaldimine derivative. This approach would directly forge the carbon-carbon bond between the furan ring and the branched alkyl chain at the desired position. The selection of protecting groups for the amine and the specific reaction conditions would be paramount to achieving a high yield and purity of the final product.
Overview of Research Trajectories for Complex Amine Structures
Contemporary research in the synthesis of complex amine structures is centered on the development of more efficient, selective, and sustainable methods. ijrpr.comnumberanalytics.com Key areas of inquiry include the application of transition metal catalysis to facilitate novel C-N bond formations and the creation of organocatalytic methods that circumvent the use of toxic or costly metals. researchgate.net
A significant trend is the direct functionalization of C-H bonds to introduce amine groups, which presents a more atom-economical approach compared to traditional multi-step syntheses. ijrpr.com Furthermore, the development of multicomponent reactions, wherein three or more reactants are combined in a single step to produce a complex product, is a highly desirable strategy for streamlining the synthesis of diverse amine libraries. rsc.org The synthesis of enantiomerically pure amines is also a major focus, with persistent efforts to design new chiral catalysts and reagents for asymmetric amination reactions. numberanalytics.com These advancements are charting the course for the creation of novel and structurally intricate amines with potential applications across various scientific disciplines. chemistryworld.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(furan-2-yl)-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)7-8(11)9-5-4-6-12-9/h4-6,8H,7,11H2,1-3H3 |
InChI Key |
RLDZUHNGAWXJHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C1=CC=CO1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Furan 2 Yl 3,3 Dimethylbutan 1 Amine
Retrosynthetic Analysis and Key Precursor Identification
A retrosynthetic analysis of 1-(furan-2-yl)-3,3-dimethylbutan-1-amine suggests that the most logical disconnection is at the carbon-nitrogen bond of the amine. This leads to two primary synthetic strategies based on the key precursors chosen.
Derivatization from Furan-2-carbaldehyde or Furan-2-yl Ketones
One of the most direct and widely employed methods for the synthesis of furan-based amines is through the derivatization of furan-2-carbaldehyde or a suitable furan-2-yl ketone. mdpi.com In the context of this compound, the key intermediate would be 1-(furan-2-yl)-3,3-dimethylbutan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation reaction between furan (B31954) and 3,3-dimethylbutanoyl chloride. The subsequent conversion of this ketone to the target amine is a crucial step.
Strategies Involving 3,3-Dimethylbutanal or 3,3-Dimethylbutan-2-one Derivatives
Alternatively, the synthesis could commence from derivatives of 3,3-dimethylbutanal or 3,3-dimethylbutan-2-one. However, these routes are generally more complex as they would require the introduction of the furan-2-yl group. For instance, the reaction of a metalated furan (e.g., 2-furyllithium) with 3,3-dimethylbutanal would yield the corresponding secondary alcohol, 1-(furan-2-yl)-3,3-dimethylbutan-1-ol. This alcohol would then need to be converted to the amine, for example, through an azide (B81097) intermediate followed by reduction, or via a Ritter reaction if conditions are suitable.
Amine Formation Pathways (e.g., Reductive Amination, Nitrile Reduction)
The formation of the amine functional group is a critical step in the synthesis of this compound. Several established methods are applicable here:
Reductive Amination: This is a highly efficient one-pot reaction that is widely used for the synthesis of amines from aldehydes or ketones. mdpi.comnih.gov In this case, 1-(furan-2-yl)-3,3-dimethylbutan-1-one would react with an amine source, such as ammonia (B1221849), in the presence of a reducing agent to form the target primary amine. The reaction proceeds through an imine intermediate which is then reduced in situ. mdpi.com
Nitrile Reduction: An alternative pathway involves the synthesis of the corresponding nitrile, 2-(furan-2-yl)-4,4-dimethylpentanenitrile. This could potentially be achieved through various methods, such as the Strecker synthesis starting from 1-(furan-2-yl)-3,3-dimethylbutan-1-one. The subsequent reduction of the nitrile group, using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would yield the desired primary amine.
Optimized Synthesis Protocols
Optimized protocols for the synthesis of this compound would focus on maximizing yield and purity while minimizing reaction steps and the use of hazardous reagents.
Multi-Step Synthetic Sequences and Reaction Conditions
A plausible and efficient multi-step synthesis is outlined below, primarily leveraging the reductive amination pathway.
Scheme 1: Proposed Synthesis of this compound
graph TD; A[Furan] -->|3,3-Dimethylbutanoyl chloride, Lewis Acid| B(1-(Furan-2-yl)-3,3-dimethylbutan-1-one); B -->|NH3, H2, Catalyst| C(this compound);
Step 1: Friedel-Crafts Acylation The synthesis would commence with the Friedel-Crafts acylation of furan with 3,3-dimethylbutanoyl chloride. A mild Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or zinc chloride (ZnCl2), is typically employed to avoid polymerization of the furan ring. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) at low temperatures.
Step 2: Reductive Amination The resulting ketone, 1-(furan-2-yl)-3,3-dimethylbutan-1-one, is then subjected to reductive amination. This can be achieved using an ammonia source (e.g., ammonia gas or a solution of ammonia in an alcohol) and a reducing agent. Catalytic hydrogenation is a common choice, where the reaction is carried out under a hydrogen atmosphere in the presence of a suitable catalyst.
| Step | Reaction | Key Reagents | Typical Conditions |
| 1 | Friedel-Crafts Acylation | Furan, 3,3-Dimethylbutanoyl chloride, SnCl4 | Dichloromethane, 0 °C to room temp. |
| 2 | Reductive Amination | 1-(Furan-2-yl)-3,3-dimethylbutan-1-one, NH3, H2 | Methanol, Catalyst, Elevated pressure and temp. |
Catalyst Systems and Reagent Selection
The choice of catalyst is critical for the efficiency of the reductive amination step. A variety of heterogeneous catalysts have been shown to be effective for the reductive amination of furan derivatives. mdpi.com
Nickel-based catalysts: Ni/SBA-15 has demonstrated high yields for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF), suggesting its potential applicability in this synthesis. mdpi.com
Cobalt-based catalysts: Silica-supported cobalt nanoparticles have also been used successfully for similar transformations under mild conditions. mdpi.com
Noble metal catalysts: While often more expensive, catalysts such as Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Platinum on carbon (Pt/C) are known for their high activity and selectivity in hydrogenation reactions, including reductive aminations. mdpi.comresearchgate.net For instance, Ru/C has been utilized in the synthesis of various furan-based amines. researchgate.net
The selection of the reducing agent and reaction conditions also plays a significant role. For catalytic hydrogenation, molecular hydrogen (H2) is used. The reaction temperature and pressure can be optimized to improve the reaction rate and yield. For example, temperatures in the range of 50-100 °C and hydrogen pressures from 1 to 1.5 MPa have been reported for similar reactions. mdpi.com
| Catalyst System | Support | Advantages |
| Nickel | SBA-15 | High selectivity, cost-effective |
| Cobalt | Silica (B1680970) | Effective under mild conditions |
| Ruthenium | Carbon | High activity |
| Palladium | Carbon | Widely used, good activity |
| Platinum | Carbon | High activity |
Yield Optimization and Purity Considerations
Yield Optimization:
A proposed synthetic scheme would begin with the condensation of 2-furfurylamine with a chiral auxiliary like (-)-2-hydroxypinan-3-one to form a chiral ketimine. This intermediate is then deprotonated using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a chiral anion. The subsequent alkylation with a suitable neopentyl halide, for instance, 1-iodo-2,2-dimethylpropane, would introduce the desired 3,3-dimethylbutyl group. Finally, cleavage of the chiral auxiliary would yield the target amine.
To optimize the yield, the following parameters can be systematically varied:
Reaction Temperature: The deprotonation and alkylation steps are typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions and enhance stereoselectivity. Investigating slight variations in temperature could impact the reaction rate and yield.
Base and Solvent: The choice of base and solvent is crucial for the efficient formation of the anion. While n-BuLi in tetrahydrofuran (B95107) (THF) is a common choice, other organolithium reagents or lithium amide bases, as well as different ethereal solvents, could be explored.
Reaction Time: Optimizing the duration for both the deprotonation and alkylation steps can ensure complete reaction and prevent degradation of intermediates or products.
Purification of Intermediates: Purifying the chiral ketimine and the alkylated intermediate can remove impurities that might interfere with subsequent steps, ultimately improving the final yield.
Purity Considerations:
The purity of this compound is paramount, especially for its potential applications. The primary potential impurities would be the opposite enantiomer and any unreacted starting materials or byproducts from the cleavage of the chiral auxiliary.
Chromatography: Column chromatography is a standard method for purifying organic compounds. For amines, silica gel chromatography can be effective, often with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) to prevent tailing.
Crystallization: If the final amine product or a salt derivative is a solid, recrystallization can be a highly effective method for purification. This technique can also be used for chiral resolution if a suitable resolving agent is employed.
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product and to separate the enantiomers on an analytical or preparative scale, chiral HPLC is the method of choice.
Spectroscopic and Analytical Techniques: The purity of the final compound should be confirmed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis.
| Parameter | Condition | Effect on Yield/Purity |
| Alkylation Temperature | -78 °C to -60 °C | Lower temperatures generally improve stereoselectivity and reduce side reactions, potentially increasing the yield of the desired enantiomer. |
| Base | n-BuLi, LDA | The choice of base can affect the efficiency of deprotonation and the stability of the resulting anion. |
| Solvent | THF, Diethyl ether | The solvent can influence the solubility of reagents and intermediates, as well as the reaction kinetics. |
| Purification Method | Column Chromatography, Crystallization | Effective purification is essential to remove starting materials, byproducts, and the undesired enantiomer, leading to a high-purity product. |
Stereoselective Synthesis Approaches
Achieving a high degree of stereocontrol is often the most challenging aspect of synthesizing chiral molecules. For this compound, several stereoselective approaches can be considered.
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. nih.govrsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. nih.gov
For the synthesis of α-substituted-2-furfurylamines, (-)-2-hydroxypinan-3-one has been successfully employed as a chiral auxiliary. nih.govrsc.org The proposed synthesis of this compound would follow a similar pathway:
Formation of Chiral Ketimine: 2-Furfurylamine is condensed with (-)-2-hydroxypinan-3-one to form a chiral ketimine.
Diastereoselective Alkylation: The ketimine is deprotonated with a strong base to form a planar enolate, which is then alkylated with a neopentyl halide. The bulky pinanone framework of the chiral auxiliary sterically hinders one face of the enolate, directing the incoming electrophile to the opposite face, thus leading to a high diastereomeric excess of the alkylated product.
Cleavage of the Auxiliary: The chiral auxiliary is subsequently removed, for example, by treatment with hydroxylamine (B1172632) acetate, to release the enantiomerically enriched target amine. nih.gov
The effectiveness of this method relies on the high degree of facial selectivity imparted by the chiral auxiliary during the alkylation step.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required. Several catalytic methods could potentially be adapted for the synthesis of this compound.
One promising approach is the asymmetric reductive amination of a precursor ketone, 1-(furan-2-yl)-3,3-dimethylbutan-1-one. This reaction would involve the condensation of the ketone with an amine source (like ammonia or a protected amine equivalent) to form an imine in situ, which is then asymmetrically reduced by a chiral catalyst and a reducing agent.
Chiral catalysts for this transformation could include:
Transition Metal Catalysts: Complexes of metals like iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands have been shown to be effective for the asymmetric hydrogenation of imines.
Organocatalysts: Chiral phosphoric acids or other Brønsted acids can act as catalysts by activating the imine towards reduction by a hydride source like a Hantzsch ester.
The development of a successful asymmetric catalytic process would require careful screening of catalysts, solvents, and reaction conditions to achieve high enantioselectivity and yield.
Diastereoselective reactions can be employed to set the stereochemistry of precursors to the final amine. For instance, if a synthetic route proceeds through an intermediate that contains a pre-existing chiral center, this center can influence the stereochemical outcome of subsequent reactions.
While no specific examples for the synthesis of this compound are available, a hypothetical route could involve the diastereoselective addition of a nucleophile to a chiral α,β-unsaturated imine derived from 2-furaldehyde. The stereochemistry of the resulting product would be influenced by the chiral group on the imine nitrogen. Subsequent transformation of this product could then lead to the desired amine.
The success of such an approach would depend on the ability to design an intermediate where the existing stereocenter exerts strong stereocontrol over the formation of the new stereocenter at the α-position to the furan ring.
Chemical Reactivity and Transformations of 1 Furan 2 Yl 3,3 Dimethylbutan 1 Amine
Reactivity of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in a wide range of chemical transformations.
Acylation and Sulfonylation Reactions
Primary amines are known to react readily with acylating and sulfonylating agents. In a typical acylation reaction, 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine would react with an acyl halide or anhydride (B1165640) to form the corresponding amide. For instance, the reaction with acetyl chloride in the presence of a base would be expected to yield N-(1-(furan-2-yl)-3,3-dimethylbutyl)acetamide. Similarly, sulfonylation with a sulfonyl chloride, such as p-toluenesulfonyl chloride, would produce the corresponding sulfonamide.
Table 1: Predicted Acylation and Sulfonylation Reactions
| Reactant | Reagent | Expected Product |
|---|---|---|
| This compound | Acetyl chloride | N-(1-(Furan-2-yl)-3,3-dimethylbutyl)acetamide |
Alkylation and Arylation Reactions
The primary amine can act as a nucleophile in SN2 reactions with alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, specific synthetic strategies, such as reductive amination, are often employed.
Palladium-catalyzed cross-coupling reactions are a modern and efficient method for the arylation of amines. It is anticipated that this compound could undergo N-arylation with aryl halides in the presence of a suitable palladium catalyst and a base.
Formation of Imines, Enamines, and Amides
The reaction of this compound with aldehydes or ketones is expected to form imines (Schiff bases) through a condensation reaction, which typically involves the elimination of a water molecule. This reaction is often catalyzed by an acid.
While primary amines typically form imines, the formation of enamines from this specific compound is less likely as it would require a subsequent tautomerization that is not favored.
As mentioned in the acylation section, the reaction with carboxylic acid derivatives leads to the formation of amides. Direct amide formation from a carboxylic acid and an amine is also possible using coupling agents that activate the carboxylic acid.
Cyclization Reactions Involving the Amine
The primary amine of this compound can participate in intramolecular cyclization reactions if a suitable electrophilic center is present elsewhere in the molecule or in a reacting partner. For example, if a derivative of this amine were synthesized to contain a leaving group at an appropriate position, intramolecular cyclization could lead to the formation of a heterocyclic ring system.
Reactivity of the Furan (B31954) Ring System
The furan ring is an electron-rich aromatic system, making it more reactive towards electrophiles than benzene. The oxygen atom in the ring donates electron density, activating the ring for electrophilic attack.
Electrophilic Aromatic Substitution on the Furan Nucleus
Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. The substitution is strongly directed to the C5 position (the carbon adjacent to the oxygen and opposite the existing substituent). This regioselectivity is due to the greater stabilization of the cationic intermediate formed during the electrophilic attack at this position. researchgate.netnumberanalytics.comchemicalbook.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.
Given the presence of the 1-amino-3,3-dimethylbutyl substituent at the C2 position, electrophilic attack on this compound is predicted to occur predominantly at the C5 position. The reaction conditions for these substitutions on furan are generally milder than those required for benzene. numberanalytics.com
Table 2: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Expected Major Product |
|---|---|---|
| Nitration | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 1-(5-Nitro-furan-2-yl)-3,3-dimethylbutan-1-amine |
| Bromination | Bromine (Br₂) | 1-(5-Bromo-furan-2-yl)-3,3-dimethylbutan-1-amine |
It is important to note that the amine group can be sensitive to the acidic conditions often employed in EAS reactions. Therefore, protection of the amine group, for instance by converting it to an amide, may be necessary before carrying out such transformations on the furan ring.
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring serves as a competent diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a pathway to complex bicyclic structures. nih.govnih.gov This reaction involves the interaction of the furan's highest occupied molecular orbital (HOMO) with the lowest unoccupied molecular orbital (LUMO) of a dienophile, typically an electron-poor alkene or alkyne. nih.gov The reaction with furans can be reversible, and the stability of the resulting 7-oxanorbornene adducts varies. nih.gov
The reaction of this compound with a dienophile like maleimide (B117702) would be expected to form an oxabicyclic adduct. The stereochemical outcome of the reaction typically favors the formation of the kinetically controlled endo isomer, although the more thermodynamically stable exo product can predominate under conditions that allow for equilibration. semanticscholar.org The 2-substituent on the furan ring introduces asymmetry, leading to potential regiochemical and diastereomeric isomers. The bulky 3,3-dimethylbutan-1-amine group would likely exert significant steric influence on the approach of the dienophile, potentially favoring addition to the less hindered face of the furan ring.
| Dienophile | Product Type | Typical Conditions | Research Findings |
| Maleimides | Oxanorbornene Adduct | Neat or in various solvents, room temperature to elevated temperatures. | High efficiency, often with 100% atom economy. Can proceed without a catalyst. semanticscholar.org |
| Acrylonitrile | Oxanorbornene Adduct | High pressure or thermal conditions. | Reaction can be followed by aromatization to yield substituted aromatic compounds. nih.gov |
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Oxanorbornene Adduct | Thermal conditions. | The resulting adduct can undergo further transformations or retro-Diels-Alder reaction. |
Ring-Opening and Ring-Transformation Reactions
The furan nucleus is susceptible to cleavage under various conditions, particularly in the presence of acid, which can lead to the formation of acyclic compounds or trigger cascade reactions to form new ring systems. mdpi.comrsc.org For this compound, acid-catalyzed hydrolysis would likely protonate the furan ring, leading to nucleophilic attack by water. This process typically results in the formation of a 1,4-dicarbonyl compound.
Beyond simple hydrolysis, furan ring-opening can be a key step in more complex ring-transformation reactions. For instance, reactions of 2-aminobenzylfurans have been shown to undergo acid-catalyzed rearrangement to produce 2-(2-acylvinyl)indoles. researchgate.net Similarly, the interaction of 2-(2-aminophenyl)furans with aldehydes can lead to a Pictet-Spengler-like reaction, yielding indoles with a reactive α,β-unsaturated ketone moiety. researchgate.net While the subject molecule lacks the specific phenylamine group required for these exact transformations, these examples highlight the potential for the furan ring to serve as a latent dicarbonyl synthon in the synthesis of other heterocyclic structures.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and the furan scaffold is a common participant in these transformations. researchgate.net To engage in these reactions, the furan ring of this compound would typically require prior functionalization, such as halogenation or metallation, usually at the electron-rich C5 position.
Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. nih.gov The furan ring can participate as either partner. The subject molecule could be brominated at the C5 position and subsequently coupled with a variety of aryl or vinyl boronic acids. nih.govacs.org Alternatively, lithiation at C5 followed by quenching with a trialkyl borate (B1201080) would generate a furan-5-ylboronic ester, ready for coupling with an organic halide. scholaris.ca
Sonogashira Reaction : This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A C5-halogenated derivative of this compound could be readily coupled with various terminal alkynes to introduce an alkynyl substituent onto the furan ring. researchgate.net This method is highly valued for its reliability and functional group tolerance. nih.gov
Negishi Reaction : The Negishi coupling pairs an organozinc reagent with an organic halide. numberanalytics.com This reaction is noted for its high reactivity and ability to form C(sp²)–C(sp³) bonds. nih.gov The furan ring of the title compound can be converted into an organozinc species via lithiation and subsequent transmetallation with a zinc salt (e.g., ZnCl₂). This organozinc reagent could then be coupled with a range of aryl, vinyl, or even alkyl halides. rsc.orgnih.gov
| Reaction | Furan Partner | Coupling Partner | Key Reagents | Bond Formed |
| Suzuki | 5-Halo-furan derivative | (Hetero)arylboronic acid/ester | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., RuPhos), Base (e.g., K₂CO₃) | Furan-Aryl/Vinyl |
| Sonogashira | 5-Halo-furan derivative | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | Furan-Alkynyl |
| Negishi | 5-Zinchalo-furan derivative | (Hetero)aryl/vinyl halide | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Furan-Aryl/Vinyl/Alkyl |
Transformations of the Branched Aliphatic Chain (3,3-Dimethylbutan-1-yl)
The aliphatic portion of the molecule, the 3,3-dimethylbutan-1-yl group attached to the chiral center, presents a different set of chemical characteristics. This neopentyl-like fragment is sterically hindered and possesses strong, unactivated C-H bonds, making it generally unreactive towards many common transformations. medium.comontosight.ai
Selective C-H Functionalization
Direct and selective functionalization of the C-H bonds within the 3,3-dimethylbutyl group is a significant challenge. The quaternary carbon atom prevents reactions at the C2 position that proceed via standard Sₙ2 or E2 mechanisms. masterorganicchemistry.com The primary C-H bonds of the three methyl groups at C3 and the methylene (B1212753) C-H bonds at C2 are strong and sterically shielded.
Modern C-H activation methodologies, often employing transition metal catalysts and directing groups, offer potential pathways for functionalization. nih.goviisc.ac.in In principle, the amine functionality could act as a directing group to guide a metal catalyst to a specific C-H bond, though the steric bulk of the tert-butyl moiety would remain a major obstacle. Such reactions are highly dependent on the formation of a stable metallacyclic intermediate, the geometry of which would be constrained by the rigid aliphatic chain.
Oxidation and Reduction of Aliphatic Centers
The saturated hydrocarbon nature of the 3,3-dimethylbutyl chain makes it inert to chemical reduction. Similarly, it is highly resistant to oxidation under typical laboratory conditions. The absence of activating groups, such as adjacent π-systems or heteroatoms (beyond the C1 position), means that forcing conditions would be required for oxidation, likely leading to non-selective degradation of the molecule. The preparation of neopentyl alcohol, for example, requires specific routes like the reduction of trimethylacetic acid, highlighting the difficulty of directly functionalizing the neopentane (B1206597) core. wikipedia.orgorgsyn.org
Radical Reactions and Mechanistic Insights
Radical reactions provide a potential avenue for functionalizing the inert aliphatic chain, as they are less sensitive to steric hindrance than many ionic processes. nih.gov Hydrogen Atom Transfer (HAT) from a C-H bond on the 3,3-dimethylbutyl chain could generate a carbon-centered radical. The relative reactivity of the C-H bonds would favor abstraction from the methylene (C2) position over the primary methyl (C4) positions.
Once formed, the resulting radical could participate in various transformations, such as radical-polar crossover to form a cation, or react with other radical species. nih.govrsc.org Mechanistic studies on radical C-H arylations and other functionalizations highlight the complex interplay of factors that control reactivity and selectivity. figshare.com A key consideration for any reaction involving an intermediate at the C2 position of the neopentyl group is the potential for neopentyl rearrangement if a carbocation were to form. However, under purely radical conditions where no discrete carbocation is generated, this rearrangement is not a primary pathway. The stability and fate of any radical formed on this chain would be a critical area for mechanistic investigation. nih.gov
Derivatization Strategies for Advanced Chemical Building Blocks
The chemical architecture of this compound, featuring a reactive primary amine and a versatile furan ring, presents numerous opportunities for derivatization. These modifications can transform the parent compound into more complex and functionally diverse molecules, suitable for a range of applications in chemical synthesis and materials science. The strategic introduction of new functional groups can be leveraged to create advanced chemical building blocks with tailored properties.
Synthesis of Complex Furan-Amine Adducts
The presence of both a primary amine and a furan moiety allows for a variety of chemical transformations to generate complex adducts. The amine group can readily undergo reactions such as acylation, alkylation, and condensation, while the furan ring is amenable to electrophilic substitution and cycloaddition reactions. These reactions can be performed selectively to yield a diverse array of derivatives.
The primary amine of this compound can be acylated using acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. Alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. Condensation reactions with aldehydes or ketones can produce Schiff bases, which can be further reduced to form stable secondary amines.
The furan ring, being an electron-rich aromatic system, can undergo electrophilic substitution reactions, primarily at the C5 position. Common electrophilic substitutions include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce additional functional groups onto the furan ring, further expanding the chemical diversity of the resulting adducts. The furan moiety can also participate in Diels-Alder reactions, acting as a diene.
Below is a table illustrating potential complex furan-amine adducts synthesized from this compound.
| Adduct Type | Reagent | Resulting Functional Group | Potential Adduct Structure |
| Amide | Acetyl chloride | N-acetyl | |
| Secondary Amine | Methyl iodide | N-methyl | |
| Schiff Base | Benzaldehyde | Imine | |
| 5-Nitro Furan | Nitric acid/Acetic anhydride | Nitro | |
| 5-Bromo Furan | N-Bromosuccinimide | Bromo |
Note: The structures in this table are representative examples of potential adducts.
Creation of Multifunctional Scaffolds from the Parent Compound
Building upon the derivatization strategies discussed, this compound can serve as a foundational scaffold for the development of multifunctional molecules. By combining reactions at both the amine and furan sites, it is possible to create intricate molecular architectures with multiple functional domains. Such scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents and in materials science for the design of novel polymers and functional materials.
For example, a derivative of this compound could be designed to have a reactive group for conjugation to a biomolecule at one end, and a signaling or reporter group at another. This could be achieved by first acylating the amine with a bifunctional linker, and then performing an electrophilic substitution on the furan ring to introduce a fluorescent tag.
The creation of these multifunctional scaffolds allows for the precise spatial arrangement of different chemical functionalities. This is particularly important in the design of molecules that can interact with multiple biological targets or that can self-assemble into larger, ordered structures. The rigid furan ring and the flexible dimethylbutyl chain provide a unique combination of structural elements to build upon. Furan-containing compounds are recognized as valuable intermediates in the synthesis of a variety of complex molecules. nih.govnih.govresearchgate.netnih.gov
The following table presents hypothetical multifunctional scaffolds that could be derived from this compound.
| Scaffold Application | Derivatization Strategy | Introduced Functionalities |
| Bioconjugation Linker | 1. Acylation with a bifunctional linker (e.g., containing a carboxylic acid). 2. Functionalization of the furan ring. | Amide linkage, terminal carboxylic acid, additional reactive site on the furan. |
| Fluorescent Probe | 1. Reaction of the amine with a fluorophore-containing acyl chloride. 2. Modification of the furan ring to tune solubility. | Amide-linked fluorophore, solubility-modifying group. |
| Polymer Monomer | 1. Introduction of a polymerizable group (e.g., a vinyl group) via acylation of the amine. 2. Functionalization of the furan ring for cross-linking. | Polymerizable amide, cross-linking site. |
Advanced Structural Characterization and Spectroscopic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific NMR data for 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine has been found in the searched scientific literature. This includes a lack of information on:
X-ray Crystallography
No crystallographic data for this compound or its salts are available in the Cambridge Structural Database (CSD) or other public repositories.
Crystal Packing and Supramolecular Assemblies
The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide precise information on its three-dimensional arrangement in the solid state. In the absence of experimental data, predictions can be made about its potential crystal packing and supramolecular interactions.
The primary amine group is a key site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). It is highly probable that in the crystalline state, molecules of this compound would form intermolecular hydrogen bonds of the N-H···N type, leading to the formation of chains or more complex networks.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational properties of a molecule. For this compound, the vibrational spectra would be characterized by the modes of the furan (B31954) ring, the amine group, and the alkyl chain.
Predicted Vibrational Frequencies:
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Amine (N-H) | Asymmetric Stretch | 3350-3450 | Medium | Weak |
| Amine (N-H) | Symmetric Stretch | 3250-3350 | Medium | Weak |
| Amine (N-H) | Scissoring (Bending) | 1580-1650 | Medium-Strong | Weak |
| Amine (N-H) | Wagging | 650-900 | Broad, Strong | Weak |
| Furan Ring (C-H) | Stretching | 3100-3150 | Medium | Strong |
| Furan Ring (C=C) | Stretching | 1500-1600 | Medium-Strong | Strong |
| Furan Ring (C-O-C) | Asymmetric Stretch | 1150-1250 | Strong | Medium |
| Alkyl (C-H) | Asymmetric/Symmetric Stretch | 2850-2970 | Strong | Strong |
| tert-Butyl | Umbrella Deformation | ~1365 | Strong | Medium |
Note: This table is predictive and based on typical vibrational frequencies for these functional groups.
The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3250-3450 cm⁻¹ region. orgchemboulder.com The N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com The furan ring would exhibit characteristic C-H stretching above 3100 cm⁻¹, C=C stretching vibrations, and strong C-O-C stretching bands. The tert-butyl group would show strong C-H stretching bands and a characteristic umbrella deformation mode around 1365 cm⁻¹.
Conformational analysis could be performed by studying the vibrational spectra at different temperatures or in different solvents, which may reveal the presence of different rotational isomers (conformers).
Mass Spectrometry for Accurate Mass and Fragmentation Pathways
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₉H₁₅NO), the theoretical exact mass can be calculated.
Predicted HRMS Data:
| Ion | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₆NO⁺ | 154.1226 |
| [M+Na]⁺ | C₉H₁₅NNaO⁺ | 176.1046 |
Note: This table contains calculated theoretical values.
Experimental determination of the m/z value of the protonated molecule ([M+H]⁺) to within a few parts per million (ppm) of the theoretical value would confirm the elemental composition as C₉H₁₅NO.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, several characteristic fragmentation pathways can be predicted.
A common fragmentation pathway for amines is the α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu In this case, the most likely α-cleavage would be the loss of the tert-butyl group, leading to a stable resonance-stabilized cation. Another possible fragmentation is the cleavage of the bond between the chiral carbon and the furan ring.
Predicted Fragmentation Pathways:
| Precursor Ion (m/z) | Proposed Fragmentation | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
| 154.12 | α-Cleavage | C₄H₉ (tert-butyl radical) | 97.05 | [C₅H₆NO]⁺ (Furan-2-yl-methaniminium) |
| 154.12 | Cleavage of C-C bond | C₅H₅O (furyl radical) | 86.13 | [C₄H₁₂N]⁺ (3,3-dimethylbutan-1-aminium) |
| 154.12 | Loss of ammonia (B1221849) | NH₃ | 137.10 | [C₉H₁₄O]⁺ |
Note: This table is predictive and outlines plausible fragmentation pathways.
The analysis of these fragmentation patterns in an MS/MS experiment would provide strong evidence for the structure of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules at the atomic level. For a molecule like 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine, these calculations can elucidate the arrangement of atoms in three-dimensional space and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying DFT methods, such as B3LYP with a 6-31G(d,p) basis set, it is possible to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. olemiss.edu This process involves finding the minimum energy conformation of the molecule, which provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise spatial relationship between the furan (B31954) ring and the dimethylbutan-1-amine side chain.
The electronic structure, also obtainable from DFT calculations, describes the distribution and energies of the electrons within the molecule. This information is vital for understanding the molecule's reactivity and chemical properties. For instance, the electron density distribution can indicate which parts of the molecule are electron-rich and which are electron-poor, offering clues about how it might interact with other molecules.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For this compound, the MEP would likely show a region of negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine group, suggesting these are likely sites for electrophilic attack.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Analysis of the FMOs for this compound would provide insights into its reactivity profile and potential involvement in chemical reactions.
Quantum chemical calculations can also predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. For example, theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen and carbon atoms in this compound. While for some furanosides, it has been shown that ¹H NMR chemical shifts are more dependent on substituent orientation than conformational distortion, these predictions are still valuable for structural elucidation. frontiersin.org
Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results. researchgate.net
Molecular Dynamics and Conformational Search
While quantum chemical calculations provide information about a static molecular structure, molecules are dynamic entities that can adopt various shapes or conformations. Molecular dynamics and conformational search methods are employed to explore this dynamic behavior.
The flexibility of the single bonds in the dimethylbutan-1-amine side chain of this compound allows for the existence of multiple conformations. A conformational search is a computational technique used to identify the different possible spatial arrangements of the atoms and their relative energies. The goal is to locate the various low-energy conformations, known as conformers, and to identify the global energy minimum, which represents the most stable conformation of the molecule. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be influenced by its preferred shape. For furan-containing compounds, the relative orientation of substituents can significantly impact their conformational preferences. rsc.orgnih.gov
The conformation of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Molecular dynamics simulations can be used to study the behavior of this compound in different solvents. These simulations model the interactions between the solute molecule and the surrounding solvent molecules over time, providing insights into how the solvent affects the conformational preferences and dynamics of the molecule. For instance, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions, while nonpolar solvents may favor other conformations. The polarity of the solvent has been shown to affect the conformational equilibrium of furan-based arylamides. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Reaction pathway modeling is a cornerstone of computational chemistry, enabling the exploration of potential routes for a chemical transformation. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the associated energy barriers, which govern the reaction's feasibility and rate.
A plausible and widely used synthetic route for primary amines such as this compound is the reductive amination of a corresponding ketone. In this case, the precursor would be 1-(Furan-2-yl)-3,3-dimethylbutan-1-one. The reaction mechanism involves the nucleophilic addition of an amine source, typically ammonia (B1221849), to the ketone, followed by the reduction of the resulting imine intermediate.
Nucleophilic Attack and Hemiaminal Formation: The reaction initiates with the nucleophilic attack of ammonia (NH₃) on the electrophilic carbonyl carbon of 1-(Furan-2-yl)-3,3-dimethylbutan-1-one. This step proceeds through a transition state to form a tetrahedral intermediate known as a hemiaminal (or carbinolamine). Computational models can calculate the activation energy for this step. The formation of imines is a reversible, often acid-catalyzed, process that begins with this nucleophilic addition. libretexts.org
Dehydration to Form an Imine: The hemiaminal intermediate is typically unstable and undergoes dehydration to form an imine. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a better leaving group (H₂O). libretexts.org The subsequent loss of water leads to the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the neutral imine, 1-(Furan-2-yl)-3,3-dimethylbutan-1-imine. Transition state calculations for the C-O bond cleavage and water departure are crucial for understanding the kinetics of this step.
Reduction of the Imine: The final step is the reduction of the C=N double bond of the imine to the corresponding amine. This can be achieved with various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. Computational modeling can investigate the pathway of hydride addition to the imine carbon. The mechanism involves the transfer of a hydride ion to the electrophilic carbon of the imine, followed by protonation of the resulting anion to give the final amine product.
Density Functional Theory (DFT) calculations are commonly employed to model such reaction pathways, providing geometries of reactants, intermediates, transition states, and products, along with their relative energies. worktribe.com
Table 1: Hypothetical Energy Profile for the Reductive Amination of 1-(Furan-2-yl)-3,3-dimethylbutan-1-one
| Step | Species | Relative Energy (kcal/mol) (Illustrative) | Description |
| 1. Reactants | Ketone + NH₃ | 0.0 | Initial state of the separated reactants. |
| 2. Transition State 1 (TS1) | [Hemiaminal Formation TS] | +15.2 | Transition state for the nucleophilic attack of ammonia on the carbonyl carbon. |
| 3. Intermediate 1 | Hemiaminal | -5.8 | Tetrahedral intermediate formed after the initial addition. |
| 4. Transition State 2 (TS2) | [Dehydration TS] | +20.5 | Transition state for the elimination of a water molecule to form the imine. |
| 5. Intermediate 2 | Imine + H₂O | +2.5 | The key imine intermediate prior to reduction. |
| 6. Transition State 3 (TS3) | [Imine Reduction TS] | +12.0 | Transition state for the hydride attack on the imine carbon. |
| 7. Product | This compound | -25.0 | The final, stable amine product. |
Computational methods are invaluable for predicting the reactivity of molecules and the selectivity of reactions. For the synthesis of this compound, theoretical calculations can explain why the reaction proceeds in a specific manner.
Reactivity: The reactivity of the furan ring and the carbonyl group in the ketone precursor are key determinants of the reaction pathway.
Furan Ring: The furan ring is an electron-rich aromatic system due to the delocalization of one of the oxygen atom's lone pairs. wikipedia.org This makes it significantly more reactive towards electrophiles than benzene. wikipedia.orgpearson.com Computational studies show that electrophilic attack on furan preferentially occurs at the C2 (alpha) position, which is adjacent to the oxygen atom, due to the superior stability of the resulting carbocation intermediate. pearson.com However, in the context of reductive amination, the primary site of reaction is the external carbonyl group, which is a stronger electrophilic center.
Carbonyl Group: The carbonyl group (C=O) is highly polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich (nucleophilic). This electrophilicity makes the carbonyl carbon the primary target for nucleophiles like ammonia.
Selectivity: In this reaction, selectivity refers to the preferential formation of the desired amine over potential side products.
Chemoselectivity: The main challenge is to ensure the nucleophilic attack occurs at the carbonyl carbon rather than initiating side reactions involving the furan ring. Given the high electrophilicity of the carbonyl carbon, it is the kinetically and thermodynamically favored site of attack for the amine.
Regioselectivity: The addition of ammonia to the carbonyl group is inherently regioselective, with the nitrogen atom bonding to the carbon and a proton transferring to the oxygen.
Theoretical models like the Frontier Molecular Orbital (FMO) theory can be used to rationalize this reactivity. The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (ammonia) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the ketone). Computational software can calculate and visualize these orbitals. For 1-(Furan-2-yl)-3,3-dimethylbutan-1-one, the LUMO would be predicted to have its largest coefficient on the carbonyl carbon atom, confirming it as the site most susceptible to nucleophilic attack.
Quantitative Structure-Property Relationships (QSPR) (excluding biological/pharmacological properties)
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create predictive models that correlate the structural features of molecules with their physicochemical properties. digitaloceanspaces.com These models are based on the principle that the structure of a molecule, encoded by calculated molecular descriptors, dictates its properties.
For this compound and related compounds, a QSPR model could be developed to predict a range of non-biological properties such as boiling point, density, refractive index, or solvation free energy. The development of a QSPR model involves several key steps:
Dataset Curation: A dataset of molecules with known experimental property values is assembled. This would include the target compound and a series of structurally similar furan-containing amines.
Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological Descriptors: Based on the 2D representation of the molecule, describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).
Geometrical Descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume, moments of inertia).
Electronic Descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, polarizability, HOMO and LUMO energies, partial atomic charges). nih.gov
Physicochemical Descriptors: Calculated properties like molar refractivity or logP.
Model Building and Validation: Statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. digitaloceanspaces.com The model's predictive power is then rigorously tested using internal and external validation techniques to ensure it can accurately predict the properties of new, untested compounds.
While a specific QSPR study for the non-biological properties of this compound is not available, the methodology is well-established. For example, QSPR models have been successfully developed for other furan derivatives to predict properties like their efficiency as corrosion inhibitors, which is linked to their electronic and adsorptive characteristics. digitaloceanspaces.com
Table 2: Illustrative Dataset for a QSPR Model of Physicochemical Properties of Furan-Alkylamines
| Compound Name | Boiling Point (°C) (Experimental) | Dipole Moment (Debye) (Calculated Descriptor) | Molecular Surface Area (Ų) (Calculated Descriptor) | HOMO Energy (eV) (Calculated Descriptor) |
| 1-(Furan-2-yl)ethan-1-amine | 135.2 | 1.85 | 145.3 | -8.95 |
| 1-(Furan-2-yl)propan-1-amine | 152.8 | 1.88 | 165.8 | -8.91 |
| 1-(Furan-2-yl)butan-1-amine | 170.1 | 1.90 | 186.3 | -8.88 |
| 1-(Furan-2-yl)-3-methylbutan-1-amine | 181.5 | 1.91 | 205.1 | -8.85 |
| This compound | Unknown (To be predicted) | 1.93 | 224.7 | -8.82 |
Applications in Chemical Science and Materials Research Non Biological Focus
Role as a Chiral or Achiral Building Block in Complex Chemical Synthesis
There is no available information on the use of 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine as either a chiral or achiral building block in the synthesis of more complex molecules.
No studies have been found that describe the use of this compound in the synthesis of natural product analogs.
There is no documented use of this compound in the construction of advanced organic scaffolds.
Potential in Catalysis
The potential of this compound in the field of catalysis has not been explored in any published research.
There are no reports of this compound being used as a ligand in transition metal catalysis.
No literature exists on the application of this compound as an organocatalyst or as a precursor for the synthesis of organocatalysts.
Applications in Materials Science
There is no information available regarding the application of this compound in the field of materials science.
Incorporation into Polymer Architectures (e.g., monomers, cross-linkers)
There is no documented evidence of "this compound" being utilized as a monomer or cross-linker in polymer synthesis. The furan (B31954) and amine functional groups present in the molecule could theoretically participate in various polymerization reactions. For instance, the primary amine could potentially react with compounds such as epoxides or isocyanates to form epoxy resins or polyureas, respectively. The furan ring, a diene, could theoretically undergo Diels-Alder reactions, a common strategy for creating reversible cross-links in polymers. However, no studies have been published that explore or confirm these possibilities for this specific compound.
Potential in Sensing Technologies (e.g., chemical sensors)
There is a lack of research on the application of "this compound" in the development of chemical sensors. In theory, the furan ring and the amine group could serve as recognition sites for specific analytes. The lone pair of electrons on the nitrogen atom of the amine could interact with metal ions or acidic vapors, while the furan ring's aromatic system could engage in π-π stacking interactions. These interactions could potentially be transduced into a measurable signal (e.g., optical or electrical) if the compound were integrated into a sensor platform. However, no such sensor has been described or tested in the existing scientific literature.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature indicates that 1-(Furan-2-yl)-3,3-dimethylbutan-1-amine is a recognized chemical entity, available commercially from various suppliers. However, dedicated research focusing specifically on its synthesis, properties, and applications is notably scarce. The existing research landscape is primarily defined by the broader context of furan-containing compounds and chiral amines. Furan (B31954) derivatives are acknowledged as significant bio-based platform molecules, often derived from the catalytic conversion of biomass. nih.govfrontiersin.orgmdpi.com The furan nucleus is a versatile scaffold in organic synthesis, and its amine derivatives are valuable intermediates. mdpi.comijabbr.com Research in this area often focuses on the reductive amination of furan-based aldehydes and ketones to produce a variety of amine compounds. mdpi.com The synthesis of chiral amines, in general, is a topic of intense investigation, with methods like asymmetric hydrogenation being a key focus. acs.org While these broader fields provide a foundational understanding, the specific characteristics and potential of this compound remain largely undocumented in peer-reviewed studies.
Identification of Knowledge Gaps and Untapped Potential
The most significant knowledge gap is the near-complete absence of published research on this compound. This lack of data presents a considerable opportunity for foundational chemical research. Key areas that remain unexplored include:
Stereoselective Synthesis: There is no established, high-yield, enantioselective synthesis for this chiral amine. Developing such a method would be a crucial first step for exploring its chiroptical properties and its use in stereospecific applications.
Physicochemical and Spectroscopic Characterization: Comprehensive data on its physical properties (e.g., melting point, boiling point, solubility) and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry, Chiroptical Spectroscopy) are not available in the public domain.
Reactivity and Derivatization: The reactivity of the amine and the furan ring within this specific molecular structure has not been systematically studied. Understanding how the sterically bulky neopentyl-like group influences the reactivity of the amine and the adjacent furan ring is a key scientific question.
Coordination Chemistry: The potential of this compound to act as a ligand for transition metals is completely untapped. The combination of a "soft" furan ring and a "hard" amine nitrogen donor site could lead to interesting coordination complexes with unique catalytic properties.
The untapped potential of this molecule lies in its unique structure: a chiral amine directly attached to a furan ring and featuring a sterically demanding 3,3-dimethylbutyl group. This combination could impart unique solubility, stability, and stereochemical control in various chemical contexts.
Proposed Future Synthetic Strategies
Future research should prioritize the development of efficient and stereoselective synthetic routes. Several modern synthetic methodologies could be adapted for this purpose.
Asymmetric Reductive Amination: The most direct route would involve the asymmetric reductive amination of a precursor ketone, 1-(furan-2-yl)-3,3-dimethylbutan-1-one. This could be achieved using chiral catalysts, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands, which have proven effective for similar substrates. acs.org Biocatalytic approaches using engineered amine dehydrogenases (AmDHs) or transaminases could also offer a green and highly selective alternative. nih.gov
Resolution of Racemate: A classical approach involves synthesizing the racemic amine and separating the enantiomers. This can be accomplished through diastereomeric salt formation with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.
Chiral Auxiliary-Based Synthesis: Another strategy involves using a chiral auxiliary to direct the stereoselective addition of a nucleophile to a furan-containing imine. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine.
| Strategy | Key Reagents/Catalysts | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric Reductive Amination | 1-(furan-2-yl)-3,3-dimethylbutan-1-one, H₂, Chiral Metal Catalyst (e.g., Ir-based), or Biocatalyst (Transaminase) | Direct, atom-economical, potential for high enantioselectivity. | Catalyst screening and optimization required; precursor ketone synthesis needed. |
| Resolution of Racemic Amine | Racemic this compound, Chiral Resolving Agent (e.g., tartaric acid) | Well-established, reliable methodology. | Maximum theoretical yield of 50% for one enantiomer; can be labor-intensive. |
| Chiral Auxiliary Approach | Furan-2-carboxaldehyde, 3,3-dimethylbutan-1-magnesium bromide, Chiral Auxiliary | High diastereoselectivity possible. | Multi-step process; requires attachment and cleavage of the auxiliary. |
Emerging Applications and Opportunities in Pure Chemical Research
Once enantiomerically pure samples of this compound are accessible, several avenues for its application in pure chemical research can be explored.
Chiral Ligands for Asymmetric Catalysis: The compound could serve as a precursor for novel chiral ligands. The amine functionality can be readily derivatized to form Schiff bases, amides, or phosphine-amines. These ligands, featuring a unique furan-based chiral backbone, could be used in a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, C-C bond formations, and hydrosilylations. The steric bulk of the 3,3-dimethylbutyl group could create a well-defined chiral pocket around the metal center, potentially leading to high enantioselectivities.
Building Block for Complex Heterocycles: The furan ring is a versatile diene in Diels-Alder reactions. Enantiomerically pure this compound could be used as a chiral dienophile or as a starting material for chiral dienes, leading to the stereocontrolled synthesis of complex oxygen-containing bridged bicyclic systems. researchgate.net These structures are valuable scaffolds in synthetic chemistry.
Organocatalysis: Chiral primary amines are known to act as organocatalysts, for example, in Michael additions and aldol (B89426) reactions, by forming chiral enamines or iminium ions as reactive intermediates. The unique steric and electronic properties of this amine could offer new reactivity or selectivity profiles in this rapidly growing field.
Monomers for Functional Polymers: The amine group allows for polymerization through reactions like polyamidation or polycondensation. Using the chiral, furan-containing amine as a monomer could lead to the synthesis of novel, stereoregular polymers. The furan moieties in the polymer backbone could be used for post-polymerization modifications, such as cross-linking via Diels-Alder chemistry, to create advanced materials with tunable properties. techlinkcenter.org
| Research Area | Specific Application | Rationale for Potential |
|---|---|---|
| Asymmetric Catalysis | Precursor to chiral phosphine-amine or Schiff base ligands. | Combination of a chiral center, a furan ring, and a sterically demanding group may induce high enantioselectivity in metal catalysis. |
| Heterocyclic Synthesis | Chiral diene/dienophile in Diels-Alder reactions. | The furan moiety allows for cycloadditions, providing stereocontrolled access to complex oxygenated scaffolds. researchgate.net |
| Organocatalysis | Enamine/iminium ion catalysis. | Primary amine functionality combined with a unique chiral structure could offer novel reactivity and selectivity. |
| Polymer Chemistry | Chiral monomer for polyamides or polyimides. | Introduces chirality and reactive furan groups into a polymer backbone, enabling the creation of functional materials. techlinkcenter.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
